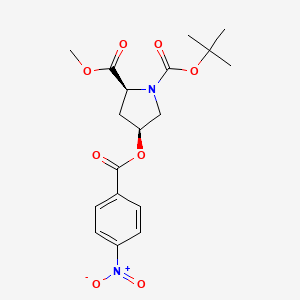
(2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
(2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C18H22N2O8 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22N2O8
- Molecular Weight : 394.38 g/mol
- CAS Number : 168264-25-3
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the nitrobenzoyl group suggests potential interactions with enzymatic pathways or receptor sites.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting a potential role as an antibacterial agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to the synthesis of nucleic acids or proteins, impacting cell proliferation and survival.
Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating significant inhibition at low concentrations. |
| Cytotoxicity Assessment | Showed selective cytotoxicity towards breast cancer cells (MCF-7), with IC50 values lower than those observed for normal fibroblast cells. |
| Enzyme Interaction Studies | Inhibition of dihydrofolate reductase was noted, suggesting potential applications in cancer therapy and antimicrobial development. |
Safety and Toxicology
Safety data indicates that while the compound shows promising biological activity, further research is necessary to assess its toxicity profile. Current data suggest moderate toxicity in high concentrations, necessitating careful handling and usage.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(4-nitrobenzoyl)oxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O8/c1-18(2,3)28-17(23)19-10-13(9-14(19)16(22)26-4)27-15(21)11-5-7-12(8-6-11)20(24)25/h5-8,13-14H,9-10H2,1-4H3/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAOLTOSWKAQQS-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718152 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-[(4-nitrobenzoyl)oxy]pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168264-25-3 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-[(4-nitrobenzoyl)oxy]pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















